molecular formula C21H22N6O2 B13363338 4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

Cat. No.: B13363338
M. Wt: 390.4 g/mol
InChI Key: QCXWVIHJDXCYQB-UHFFFAOYSA-N
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Description

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a quinazolinone core, a triazolopyridine moiety, and a butanamide chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cycloaddition reaction between a suitable azide and an alkyne precursor.

    Coupling with Butanamide Chain: The final step involves coupling the quinazolinone-triazolopyridine intermediate with a butanamide derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, DMF, and DMSO.

Major Products Formed

    Oxidation: Quinazolinone N-oxides.

    Reduction: Dihydroquinazolinone and tetrahydroquinazolinone derivatives.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

    Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The triazolopyridine moiety enhances the compound’s binding affinity and selectivity towards these targets. This dual interaction disrupts the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
  • 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propionamide
  • 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide

Uniqueness

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide stands out due to its unique combination of the quinazolinone core and triazolopyridine moiety, which provides enhanced biological activity and selectivity. This makes it a promising candidate for further development in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

InChI

InChI=1S/C21H22N6O2/c28-20(22-13-6-11-19-26-25-18-10-3-4-14-27(18)19)12-5-9-17-23-16-8-2-1-7-15(16)21(29)24-17/h1-4,7-8,10,14H,5-6,9,11-13H2,(H,22,28)(H,23,24,29)

InChI Key

QCXWVIHJDXCYQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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